molecular formula C10H8BrNO2 B1413769 Methyl 6-bromo-3-cyano-2-methylbenzoate CAS No. 1807019-45-9

Methyl 6-bromo-3-cyano-2-methylbenzoate

Cat. No.: B1413769
CAS No.: 1807019-45-9
M. Wt: 254.08 g/mol
InChI Key: FEDYVAIZYHBQPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-3-cyano-2-methylbenzoate is a chemical compound with the molecular formula C10H8BrNO2 It is an aromatic ester that contains a bromine atom, a cyano group, and a methyl group attached to a benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-3-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-2-methylbenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-cyano-2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The primary product is methyl 6-amino-3-cyano-2-methylbenzoate.

    Oxidation: The primary product is methyl 6-bromo-3-cyano-2-carboxybenzoate.

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-methylbenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-cyano-2-methylbenzoate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the cyano group is reduced to an amine group through a series of electron transfer steps.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-cyano-6-methylbenzoate
  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

Uniqueness

Methyl 6-bromo-3-cyano-2-methylbenzoate is unique due to the specific arrangement of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 6-bromo-3-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-7(5-12)3-4-8(11)9(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDYVAIZYHBQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-3-cyano-2-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3-cyano-2-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-3-cyano-2-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-3-cyano-2-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-3-cyano-2-methylbenzoate
Reactant of Route 6
Methyl 6-bromo-3-cyano-2-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.